

In-Depth Toxicological Guide: 2,6-Dichloro-3-pyridylamine

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Compound of Interest

Compound Name: 2,6-Dichloro-3-pyridylamine

Cat. No.: B189475

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **2,6-Dichloro-3-pyridylamine** (CAS No. 62476-56-6). Due to the limited specific toxicological studies on this compound, this document summarizes existing hazard information, outlines standard experimental protocols for key toxicological endpoints, and presents a general workflow for toxicological assessment. Information on related chemical structures is included to provide context where direct data is unavailable. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in evaluating the potential toxicological profile of **2,6-Dichloro-3-pyridylamine**.

Chemical and Physical Properties

2,6-Dichloro-3-pyridylamine is a halogenated pyridine derivative.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Source
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[2]
Molecular Weight	163.00 g/mol	[2]
Appearance	White to buff crystalline solid	[1]
Melting Point	122–123°C	[1]
CAS Number	62476-56-6	[2]

Toxicological Data

Currently, detailed toxicological studies specifically for **2,6-Dichloro-3-pyridylamine** are not readily available in the public domain. The primary source of toxicological information comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.

Acute Toxicity

Quantitative data from acute toxicity studies, such as LD50 (lethal dose, 50%) values, for **2,6-Dichloro-3-pyridylamine** have not been identified. However, GHS classifications indicate that the substance is toxic if swallowed.[2]

Table 1: GHS Hazard Classification for **2,6-Dichloro-3-pyridylamine**

Hazard Statement	Hazard Class and Category
Toxic if swallowed	Acute Toxicity, Oral (Category 3)
Harmful if swallowed	Acute Toxicity, Oral (Category 4)
Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)
Causes skin irritation	Skin Corrosion/Irritation (Category 2)
May cause an allergic skin reaction	Skin Sensitization (Category 1)
Causes serious eye damage	Serious Eye Damage/Eye Irritation (Category 1)
Causes serious eye irritation	Serious Eye Damage/Eye Irritation (Category 2)

Source: Aggregated GHS information from multiple notifications.[2]

For context, the related compound o-chloropyridine has a reported oral LD50 of 100 mg/kg in mice.[3] Another related compound, 2-chloropyridine, has a dermal LD50 of 64 mg/kg in rabbits.[4] These values for related structures suggest that chlorinated pyridines as a class can exhibit significant acute toxicity.

Skin and Eye Irritation

As per the GHS classification, **2,6-Dichloro-3-pyridylamine** is categorized as causing skin irritation and serious eye damage.[2]

Skin Sensitization

The GHS classification indicates that **2,6-Dichloro-3-pyridylamine** may cause an allergic skin reaction, placing it in the Skin Sensitization Category 1.[2]

Genotoxicity

No specific genotoxicity studies, such as the Ames test or in vitro micronucleus assay, were found for **2,6-Dichloro-3-pyridylamine**. However, aromatic amines as a chemical class are known to have members that exhibit mutagenic properties, often requiring metabolic activation to form reactive intermediates that can interact with DNA.[1][5][6][7][8]

Carcinogenicity

Carcinogenicity bioassays for **2,6-Dichloro-3-pyridylamine** have not been identified. For a structurally related compound, 2,6-dichloro-p-phenylenediamine, a National Toxicology Program (NTP) bioassay in F344 rats and B6C3F1 mice was conducted.[9][10] The study found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1 mice, causing an increased incidence of hepatocellular adenomas and carcinomas.[9] It was not found to be carcinogenic in F344 rats under the conditions of the bioassay.[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for **2,6-Dichloro-3-pyridylamine** are currently available. Studies on other pyridine derivatives have shown the potential for reproductive and developmental effects. For instance, o-chloropyridine has been shown to

have the potential to be a reproductive toxicant in male rats, as indicated by significantly lower epididymal sperm counts at an exposure level of 1,000 ppm.[11]

Experimental Protocols

In the absence of specific experimental data for **2,6-Dichloro-3-pyridylamine**, this section outlines the standard methodologies for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[12][13][14][15]

- Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step. The method allows for classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[12]
- Test Animals: Typically, rats of a single sex (usually females) are used.
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A small group of animals (typically 3) is dosed with the substance.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Depending on the outcome (number of mortalities), the test is either stopped, or another step is performed with the next higher or lower dose level.
- Endpoint: Classification of the substance into a GHS acute toxicity category.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[16][17][18][19]

- Principle: The test system uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is measured after exposure and a post-incubation period.[17][18]
- Procedure:
 - The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[18]
 - After exposure, the tissue is rinsed and incubated for a post-treatment period (e.g., 42 hours).[18]
 - Cell viability is determined using a quantitative assay, most commonly the MTT assay, which measures mitochondrial dehydrogenase activity.[16]
- Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[18]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20][21][22][23][24]

- Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[20][21]
- Procedure:
 - A single animal is initially tested.
 - The test substance is instilled into the conjunctival sac of one eye.

- Ocular reactions are observed and scored at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[22]
- If severe or corrosive effects are observed, no further testing is performed. Otherwise, a confirmatory test in additional animals may be conducted.[20]
- Endpoint: Classification of the substance based on the severity and reversibility of ocular lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test for identifying gene mutations.[25][26][27]

- Principle: The test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in a reversion to a prototrophic state (the ability to synthesize the required amino acid).
- Procedure:
 - Bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
 - Two methods are commonly used: the plate incorporation method and the pre-incubation method.[25]
 - After incubation, the number of revertant colonies is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage at the chromosome level.[28][29][30][31][32]

- Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not

incorporated into the main nucleus during cell division. This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects.[28][31]

- Procedure:
 - Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test substance with and without a metabolic activation system.[28]
 - The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.[30]
 - The frequency of micronuclei in binucleated cells is scored.
- Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Carcinogenicity Bioassay (e.g., NTP TR-219)

Long-term studies in rodents are the primary method for identifying carcinogenic substances.[9][10]

- Principle: The test substance is administered to groups of animals (typically rats and mice of both sexes) for a major portion of their lifespan (e.g., 103 weeks).[9]
- Procedure:
 - Animals are exposed to the test substance at different dose levels, usually in their feed or drinking water.
 - Control groups receive the vehicle only.
 - Animals are monitored for clinical signs of toxicity and the development of tumors.
 - At the end of the study, a complete histopathological examination of all major tissues and organs is performed.
- Endpoint: A statistically significant increase in the incidence of tumors in the dosed groups compared to the control groups is considered evidence of carcinogenicity.

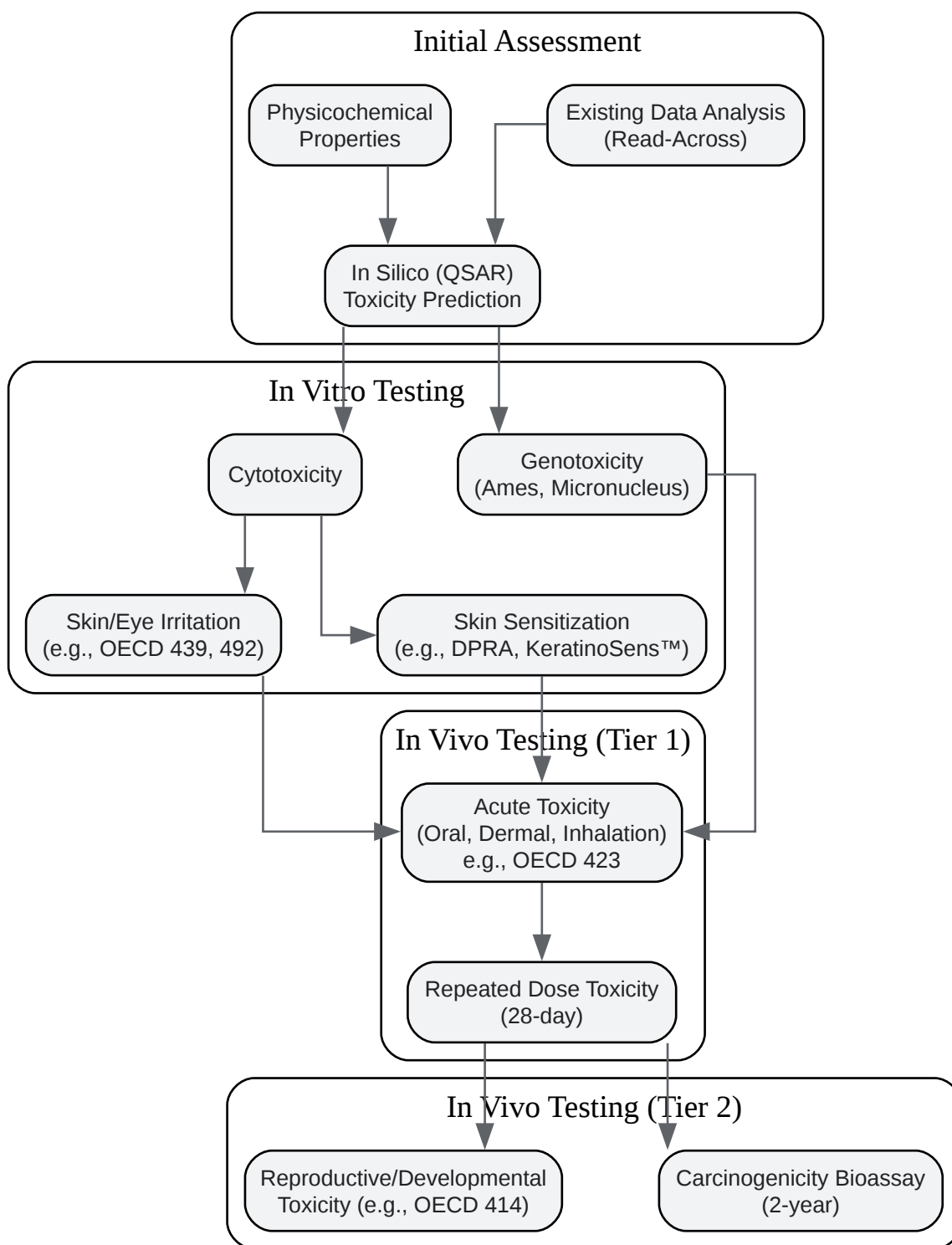
Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

- Principle: The test substance is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis.[\[36\]](#)
- Procedure:
 - Pregnant females are dosed daily with the test substance at several dose levels.
 - Maternal clinical signs, body weight, and food consumption are monitored.
 - Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined.
 - Fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity and characterizes the nature of any developmental effects.

Signaling Pathways and Experimental Workflows

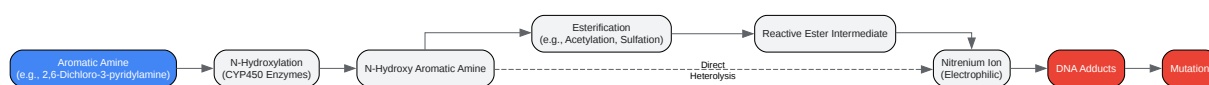
Due to the lack of specific data for **2,6-Dichloro-3-pyridylamine**, a generalized workflow for toxicological assessment is presented below. This logical diagram illustrates the typical progression of testing from initial hazard identification to more complex, long-term studies.



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Figure 1: A generalized workflow for the toxicological assessment of a chemical substance.

Aromatic amines, the class to which **2,6-Dichloro-3-pyridylamine** belongs, can exert genotoxic effects through metabolic activation. The following diagram illustrates a generalized metabolic activation pathway for aromatic amines.



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Figure 2: Generalized metabolic activation pathway of aromatic amines leading to genotoxicity.

Conclusion

The available data for **2,6-Dichloro-3-pyridylamine** is limited to GHS hazard classifications, which indicate potential for acute oral toxicity, skin irritation, serious eye damage, and skin sensitization. There is a significant lack of quantitative toxicological data and studies on genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this specific compound. The provided standard experimental protocols offer a framework for generating the necessary data to conduct a thorough toxicological assessment. Researchers and drug development professionals should exercise caution and consider the potential hazards identified, as well as the toxicological profiles of structurally related compounds, when handling and evaluating **2,6-Dichloro-3-pyridylamine**. Further studies are essential to fully characterize its toxicological profile.

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